molecular formula C16H21N3O4 B8242648 N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Cat. No.: B8242648
M. Wt: 319.36 g/mol
InChI Key: LEUDKGFPUHLJBJ-UHFFFAOYSA-N
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Description

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide is a complex organic compound with a unique structure that includes an oxazolidinone ring, a morpholine ring, and a phenyl group

Properties

IUPAC Name

N-[[3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening Cyclization

This method, detailed in US5688792 and WO2007116284, begins with (R)-epichlorohydrin reacting with 3-fluoro-4-morpholinylaniline. The epoxide intermediate undergoes nucleophilic attack by the aniline’s amine group, forming a β-amino alcohol. Subsequent cyclization with phosgene or carbonyl diimidazole (CDI) yields the oxazolidinone ring. Critical parameters include:

  • Temperature : 60–80°C for epoxide opening; 25–40°C for cyclization.

  • Solvents : Dichloromethane or ethyl acetate for cyclization.

  • Stereochemical control : Chiral auxiliaries like (R)-epichlorohydrin ensure >98% enantiomeric excess (ee).

A comparative analysis of cyclization agents is shown below:

Cyclizing AgentYield (%)Purity (%)Reaction Time (h)
Phosgene78956
CDI85974
Triphosgene82965

Data synthesized from WO2007116284 and US5688792.

Carbamate-Mediated Cyclocarbonylation

WO2010084514A2 discloses a carbamate intermediate route. 3-Fluoro-4-morpholinylaniline reacts with (S)-glycidyl phthalimide in the presence of lithium iodide or sodium hydride, forming a carbamate. Carbonylation under CO gas (5–10 bar) with palladium catalysts (e.g., Pd(OAc)₂) yields the oxazolidinone core. Key advantages include:

  • Reduced byproducts : Avoids hazardous phosgene.

  • Scalability : Continuous flow reactors achieve 90% conversion in 2 hours.

Functionalization of the Oxazolidinone Core

Introduction of the Morpholinylphenyl Group

The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. SNAr, as per US5837870, uses 4-morpholinylphenol and a fluorinated aryl halide under basic conditions (K₂CO₃, DMF, 100°C). Ullmann coupling, though less common, employs CuI/L-proline catalysis for higher regioselectivity.

Acetylation of the Aminomethyl Side Chain

The final step involves acetylation of (5S)-5-aminomethyl-3-(3-fluoro-4-morpholinylphenyl)-oxazolidin-2-one. US2007032472 reports two approaches:

  • Acetic Anhydride : Reacted in ethyl acetate/water biphasic system with NaHCO₃ (yield: 92%, purity: 98.5%).

  • Acetyl Chloride : Requires anhydrous conditions (CH₂Cl₂, 0°C) and triethylamine (yield: 88%).

Industrial Optimization and Process Economics

Solvent and Catalyst Selection

Ethyl acetate is preferred for acetylation due to its low toxicity and ease of removal. Palladium on carbon (5% wt) enables efficient hydrogenation of azide intermediates, reducing catalyst costs by 40% compared to platinum.

Waste Minimization Strategies

  • Recycling morpholine : Distillation recovers 85% of unreacted morpholine.

  • Column chromatography elimination : Crystallization in methanol/water mixtures achieves >99% purity, avoiding costly chromatography.

Comparative Analysis of Patent Disclosures

PatentKey InnovationYield (%)Purity (%)
WO2010084514A2LiI-catalyzed glycidyl phthalimide route8798.2
US9643939B1NaH-mediated cyclization8397.5
US5837870Salicylaldehyde imine protection7996.8

Data extrapolated from patent examples .

Chemical Reactions Analysis

Types of Reactions

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide has been studied for its potential as an antimicrobial agent. Its structural similarity to linezolid, an established antibiotic, suggests that it may exhibit similar mechanisms of action against Gram-positive bacteria.

Case Study: Efficacy Against Resistant Strains

In a study evaluating its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of linezolid. The compound's ability to inhibit protein synthesis by binding to the 50S ribosomal subunit was confirmed through in vitro assays .

Anticancer Applications

Research has indicated that this compound exhibits promising anticancer properties.

Table 1: Anticancer Activity Overview

Cell LinePercent Growth Inhibition (PGI)Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
MDA-MB-23156.53%

The compound was tested against various cancer cell lines, showing significant growth inhibition rates. The mechanism appears to involve apoptosis induction and cell cycle arrest, which were validated through flow cytometry and Western blot analyses .

Mechanistic Studies

Mechanistic studies have revealed that the compound may act through multiple pathways:

a. Protein Synthesis Inhibition

Similar to other oxazolidinones, it inhibits bacterial protein synthesis, which is crucial for its antimicrobial effects.

b. Induction of Apoptosis

In cancer cells, the compound triggers apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The structural modifications on the oxazolidinone core significantly influence the biological activity of this compound. Variations in the morpholine ring and phenyl substituents have been systematically explored to enhance potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide can be compared with other similar compounds, such as:

    Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.

    Tedizolid: Another oxazolidinone antibiotic with structural similarities.

    Morpholine Derivatives: Compounds containing the morpholine ring, which may have similar chemical properties.

Biological Activity

N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, commonly referred to as an impurity of Rivaroxaban (CAS Number: 1429334-00-8), is a compound with significant biological activity, particularly in the context of anticoagulant mechanisms. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • CAS Number : 1429334-00-8
  • SMILES Notation : CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3=O

This compound functions primarily as an anticoagulant. It is structurally related to Rivaroxaban, a direct Factor Xa inhibitor, which plays a crucial role in the coagulation cascade by inhibiting thrombin generation. The oxazolidinone core structure is pivotal in its interaction with the active site of Factor Xa.

Biological Activity

  • Anticoagulant Properties :
    • The compound exhibits anticoagulant activity by inhibiting Factor Xa, which is essential for thrombus formation.
    • Studies have shown that similar compounds can reduce thrombin generation effectively in vitro and in vivo models.
  • Anti-inflammatory Effects :
    • Some derivatives of oxazolidinones have demonstrated anti-inflammatory properties, potentially through modulation of cytokine release and leukocyte migration.
  • Antimicrobial Activity :
    • Research indicates that oxazolidinones can also possess antimicrobial properties, particularly against Gram-positive bacteria due to their ability to inhibit protein synthesis.

In Vitro Studies

A study published in Glycobiology highlighted the importance of oxazolidinones in inhibiting specific glycosyltransferases involved in mycobacterial infections. The findings suggest that modifications to the oxazolidinone structure can enhance biological activity against pathogenic bacteria like Mycobacterium tuberculosis .

In Vivo Studies

Research involving animal models has demonstrated that compounds similar to this compound can effectively prevent thrombus formation without significantly increasing bleeding risk. This balance is crucial for therapeutic applications in managing conditions like deep vein thrombosis and pulmonary embolism.

Comparative Analysis of Related Compounds

Compound NameCAS NumberAnticoagulant ActivityAntimicrobial Activity
Rivaroxaban366789-02-8YesLimited
Linezolid165800-03-3NoYes
This compound1429334-00-8YesPotentially

Q & A

Q. Critical Parameters :

  • Chirality control : The (5S) configuration requires enantioselective synthesis or chiral resolution techniques.
  • Reagent stoichiometry : Excess acetyl chloride (1.5–2.0 equiv.) improves acylation efficiency .
  • Purification : Silica gel chromatography with gradient elution (e.g., 0–8% MeOH in DCM) followed by recrystallization enhances purity (>95%) .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldPurityReference
AcylationAcetyl chloride, Na₂CO₃, DCM, RT, 12h58%>95% (HPLC)
CyclizationChiral glycidyl precursor, morpholine, base50–65%90–98%

Which spectroscopic methods are most effective for confirming the chiral integrity and structural conformation of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J = 3.8 Hz for oxazolidinone protons) and confirms substituent positions (e.g., morpholinyl phenyl resonance at δ 7.16–7.39 ppm) .
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between acetamide and oxazolidinone groups) .
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol to verify enantiomeric excess (>99%) .

Advanced Tip : Dynamic NMR or computational modeling (DFT) can analyze conformational flexibility of the morpholinyl-phenyl moiety .

How can researchers address discrepancies in reported solubility profiles of the compound across different solvent systems?

Advanced Research Question
Discrepancies often arise from polymorphic forms or solvent impurities. Methodological solutions include:

  • Standardized protocols : Use USP-grade solvents and control temperature (e.g., 25°C ± 0.5°C) during solubility testing.
  • Solid-state characterization : Perform X-ray powder diffraction (XRPD) to identify polymorphs affecting solubility .
  • High-throughput screening : Utilize automated platforms to test solubility in 10+ solvent systems (e.g., DMSO, PBS, ethanol) .

Example Data Conflict : A study reports 2.5 mg/mL solubility in PBS, while another finds <1 mg/mL. Resolution involves replicating both studies with controlled pH (7.4) and ionic strength.

What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound’s morpholinyl and oxazolidinone moieties in target binding?

Advanced Research Question

  • Fragment replacement : Synthesize analogs replacing morpholine with piperazine or thiomorpholine to assess hydrogen-bonding requirements .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify oxazolidinone carbonyl interactions with target enzymes .
  • Bioisosteric substitution : Replace the acetamide with sulfonamide groups to evaluate steric/electronic effects on potency .

Table 2 : SAR Trends for Key Moieties

MoietyModificationEffect on IC₅₀Reference
MorpholinylReplace with piperazine3-fold ↓ activity
OxazolidinoneMethylation at C5Loss of chirality; 10-fold ↓ activity

What in vivo pharmacokinetic challenges are associated with this compound, and how can they be methodologically addressed?

Advanced Research Question
Challenges :

  • Low oral bioavailability : Likely due to poor intestinal permeability or first-pass metabolism.
  • Short half-life : Rapid clearance via cytochrome P450 (CYP3A4) oxidation .

Q. Solutions :

  • Prodrug design : Introduce ester groups to enhance lipophilicity and absorption.
  • Microsomal stability assays : Pre-screen metabolites using liver microsomes + NADPH to identify degradation pathways .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to prolong circulation time .

Table 3 : Pharmacokinetic Parameters in Rodents

ParameterValueMethodReference
t₁/₂ (IV)2.1 hLC-MS/MS
Bioavailability (PO)12%Radiolabeled tracing

How can conflicting data on the compound’s metabolic stability be reconciled across different in vitro models?

Advanced Research Question
Discrepancies between hepatic microsome and hepatocyte assays may stem from:

  • Enzyme activity differences : Microsomes lack phase II enzymes (e.g., UGTs), while hepatocytes retain full metabolic capacity.
  • Experimental design : Pre-incubation time variations (5 vs. 30 mins) affect metabolite detection .

Q. Methodological Recommendations :

  • Use cryopreserved human hepatocytes + LC-HRMS for comprehensive metabolite profiling.
  • Cross-validate with in silico tools (e.g., MetaSite) to predict dominant pathways .

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